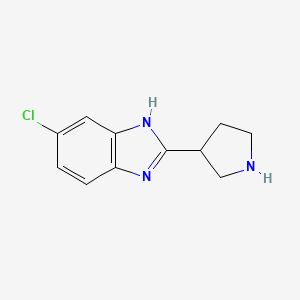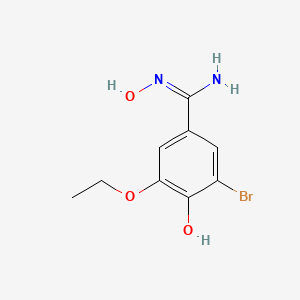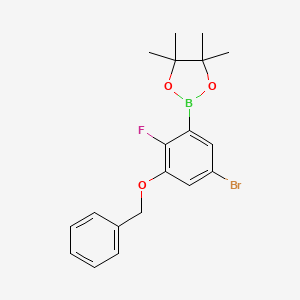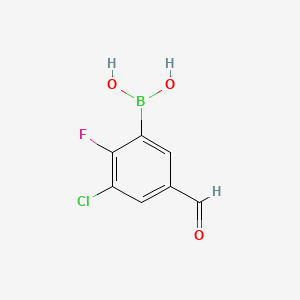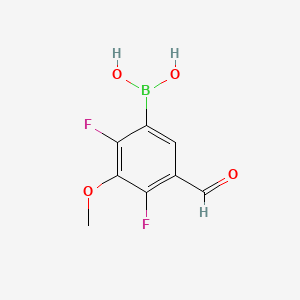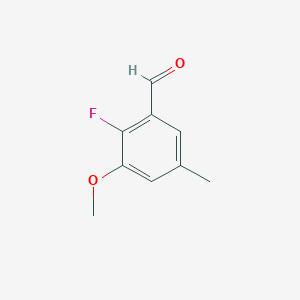
2-Fluoro-3-methoxy-5-methylbenzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Fluoro-3-methoxy-5-methylbenzaldehyde: is an organic compound with the molecular formula C9H9FO2 It is a derivative of benzaldehyde, where the benzene ring is substituted with a fluorine atom, a methoxy group, and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Fluoro-3-methoxy-5-methylbenzaldehyde can be synthesized starting from 2-amino-5-methoxytoluene. The synthetic route typically involves the following steps:
Nitration: The amino group of 2-amino-5-methoxytoluene is nitrated to form 2-nitro-5-methoxytoluene.
Reduction: The nitro group is then reduced to an amino group, yielding 2-amino-5-methoxytoluene.
Diazotization and Fluorination: The amino group is diazotized and subsequently replaced with a fluorine atom to form 2-fluoro-5-methoxytoluene.
Formylation: Finally, the methyl group is oxidized to an aldehyde group, resulting in this compound
Industrial Production Methods: Industrial production methods for this compound typically involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 2-Fluoro-3-methoxy-5-methylbenzaldehyde can undergo oxidation reactions to form corresponding carboxylic acids.
Reduction: It can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.
Major Products Formed:
Oxidation: 2-Fluoro-3-methoxy-5-methylbenzoic acid.
Reduction: 2-Fluoro-3-methoxy-5-methylbenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Chemistry: : 2-Fluoro-3-methoxy-5-methylbenzaldehyde is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: : It is used in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: : This compound is investigated for its potential therapeutic properties, including its use as a building block for drug development.
Industry: : It is used in the production of dyes, pigments, and other industrial chemicals .
Mechanism of Action
The mechanism of action of 2-fluoro-3-methoxy-5-methylbenzaldehyde depends on its specific application. In biochemical assays, it may act as a substrate or inhibitor for certain enzymes. The fluorine atom can enhance the compound’s binding affinity to molecular targets, while the methoxy and methyl groups can influence its solubility and reactivity. The aldehyde group is reactive and can form covalent bonds with nucleophilic sites on proteins or other biomolecules .
Comparison with Similar Compounds
- 2-Fluoro-5-methoxybenzaldehyde
- 3-Fluoro-5-methoxy-2-methylbenzaldehyde
- 2-Fluoro-3-methoxybenzaldehyde
Comparison: 2-Fluoro-3-methoxy-5-methylbenzaldehyde is unique due to the specific positioning of its substituents, which can significantly influence its chemical reactivity and biological activity. For example, the presence of the methyl group at the 5-position can affect the compound’s steric properties and its interactions with enzymes or receptors compared to 2-fluoro-5-methoxybenzaldehyde .
Properties
Molecular Formula |
C9H9FO2 |
|---|---|
Molecular Weight |
168.16 g/mol |
IUPAC Name |
2-fluoro-3-methoxy-5-methylbenzaldehyde |
InChI |
InChI=1S/C9H9FO2/c1-6-3-7(5-11)9(10)8(4-6)12-2/h3-5H,1-2H3 |
InChI Key |
QEUQXDPBZFYGQN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)OC)F)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


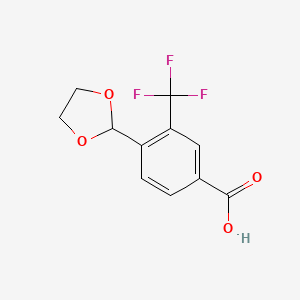
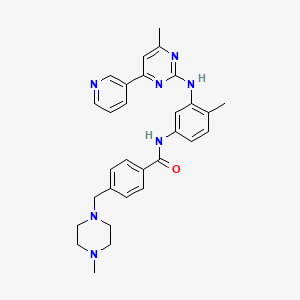
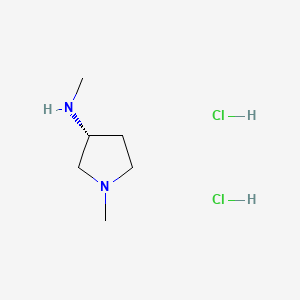

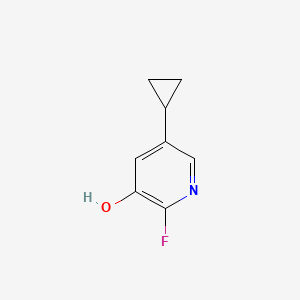
![4',6-Dimethyl-[1,1'-biphenyl]-3-ol](/img/structure/B14027361.png)
![(3R,4S,5R,6S,9R,11R,12R,13S,14R)-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-12,13-dihydroxy-4-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,9,11,13-pentamethyl-oxacyclotetradecane-2,10-dione;(2R,3R,4R,5R)-2,3,5,6-tetrahydroxy-4-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanoic acid](/img/structure/B14027373.png)
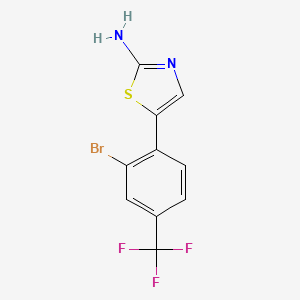
![(E)-3-(4-Chlorobut-2-en-1-yl)-7,8-dimethoxy-1,3-dihydro-2H-benzo[d]azepin-2-one](/img/structure/B14027382.png)
